molecular formula C27H42O6 B1196510 Podecdysone B CAS No. 22612-27-7

Podecdysone B

Cat. No. B1196510
CAS RN: 22612-27-7
M. Wt: 462.6 g/mol
InChI Key: AEFMTBQZWMUASH-IILZZRPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ecdysteroids like Podecdysone B involves multi-step chemical processes. These processes often start from basic steroid precursors, modifying their structure through a series of chemical reactions to achieve the desired ecdysteroid compound. The synthesis of 22-Isoecdysone, for example, was achieved from a hydroxy-cholestane side chain through a 14-step process, demonstrating the complexity involved in synthesizing ecdysteroid derivatives (Mori et al., 1968).

Molecular Structure Analysis

Ecdysteroids like Podecdysone B exhibit a complex molecular structure characterized by multiple hydroxyl groups and a characteristic steroid nucleus. The stereostructures of these compounds can exist in different crystalline forms, as demonstrated by the analysis of 20-hydroxyecdysone (20E), showing orthorhombic modifications (Báthori et al., 2000). These structural variations significantly influence their biological activities and interactions with biological receptors.

Chemical Reactions and Properties

The chemical reactions involving ecdysteroids are essential for understanding their function and synthesis. For instance, the conversion of α-Ecdysone to β-Ecdysone (crustecdysone) in both crustaceans and insects highlights the dynamic nature of these compounds within biological systems (King & Siddall, 1969). Additionally, photochemical transformations have been utilized to modify the structure of 20-hydroxyecdysone, producing dimeric and monomeric ecdysteroid analogues with potentially enhanced biological activities (Harmatha et al., 2002).

Physical Properties Analysis

The physical properties of ecdysteroids like Podecdysone B are closely linked to their molecular structure. For example, their solubility, crystallinity, and thermal stability are influenced by the number and position of hydroxyl groups within the molecule. The existence of 20-hydroxyecdysone in two different orthorhombic crystalline forms, including a clathrate formed with methanol and water, demonstrates the diversity in physical properties that these molecules can exhibit (Báthori et al., 2000).

Chemical Properties Analysis

The chemical properties of ecdysteroids, including reactivity, stability, and interactions with other molecules, are critical for their biological function. The ability of ecdysteroids to undergo transformations, such as the conversion of α-Ecdysone to β-Ecdysone, showcases their chemical versatility and the importance of these transformations in their biological roles (King & Siddall, 1969). Furthermore, the enzymatic and chemical synthesis of derivatives like 3-dehydroecdysterone highlights the potential for chemical modifications to explore new biological activities (Koolman & Spindler, 1977).

Scientific Research Applications

  • Insect Molting Hormones : Podecdysone B and similar compounds are identified as insect molting hormones. They have been isolated from various plant species like Podocarpus elatus, demonstrating their role in the molting process of insects (Galbraith & Horn, 1969).

  • Memory Improvement in Diabetes Mellitus : Studies have shown that compounds like 20-hydroxyecdysone (20E), which are structurally related to Podecdysone B, can improve memory deficits in type 1 diabetes mellitus in rats, suggesting potential neuroprotective applications (Xia et al., 2014).

  • Prevention of Glucocorticoid-Induced Bone Changes : Research indicates that phytoecdysteroids such as beta-ecdysone (βEcd) can prevent bone changes induced by glucocorticoids, suggesting potential benefits for bone health (Dai et al., 2015).

  • Neuromuscular, Cardio-Metabolic, and Respiratory Diseases Treatment : 20-hydroxyecdysone has shown potential for treating neuromuscular, cardio-metabolic, and respiratory diseases. Its benefits include anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective effects (Dinan et al., 2021).

  • Potential in Skin Treatment for Postmenopausal Women : Ecdysteroids like 20-hydroxyecdysone have been suggested for improving skin conditions in postmenopausal women. They can influence epidermal and dermal thickness, and muscle layer size in the skin of ovariectomized rats (Ehrhardt et al., 2011).

  • Protection Against Salt Stress in Wheat Seedlings : 20-Hydroxyecdysone has been found to protect wheat seedlings from salt stress, suggesting a potential agricultural application (Li et al., 2017).

properties

IUPAC Name

(2S,3R,5R,10S,13R,17S)-2,3-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,18,20-23,29-33H,7-14H2,1-5H3/t18-,20+,21-,22-,23+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFMTBQZWMUASH-IILZZRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1=CCC2C(C)(C(CCC(C)(C)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C(C1=CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331639
Record name Podecdysone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Podecdysone B

CAS RN

22612-27-7
Record name (2β,3β,5β,22R)-2,3,20,22,25-Pentahydroxycholesta-8,14-dien-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22612-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Podecdysone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Podecdysone B
Reactant of Route 2
Podecdysone B
Reactant of Route 3
Podecdysone B
Reactant of Route 4
Podecdysone B
Reactant of Route 5
Podecdysone B
Reactant of Route 6
Podecdysone B

Citations

For This Compound
71
Citations
HM Issaadi, J Csábi, TJ Hsieh, T Gáti, G Tóth… - Bioorganic …, 2019 - Elsevier
Phytoecdysteroids exert their non-hormonal anabolic and adaptogenic effects in mammals, including humans, through a partially revealed mechanism of action involving the activation …
Number of citations: 19 www.sciencedirect.com
MN Galbraith, DHS Horn, EJ Middleton… - Journal of the Chemical …, 1969 - pubs.rsc.org
… , podecdysone B lacks a 7-en-6-one … for podecdysone B has been assigned4 to one of the products (IV) obtained by treatment of ecdysone (V) with acid, and in fact podecdysone B may …
Number of citations: 14 pubs.rsc.org
VN Odinokov, IV Galyautdinov, DV Nedopekin… - Russian journal of …, 2003 - Springer
… Abstract-Hydrogenation of 20-hydroxyecdysone 2,3:20,22-diacetonide and 20,22-acetonide over palladium catalyst yields podecdysone B 20,22-acetonide. Acid hydrolysis of the latter …
Number of citations: 13 link.springer.com
PC Bourne, P Whiting, TS Dhadialla… - Journal of Insect …, 2002 - academic.oup.com
… Preparation of podecdysone B Podecdysone B (8) was prepared by thermal decomposition of 20E (100 mg) adsorbed on basic alumina (Woelm B, activity grade I; 5 g), heated at 140 C …
Number of citations: 24 academic.oup.com
H Hikino, T Takemoto - Invertebrate endocrinology and hormonal …, 1974 - Springer
… cyasterone polypodine B ponasterone B rubrosterone makisterone A ponasteroside A capitasterone shidasterone ajugasterone B viticosterone E podecdysone B ajugasterone C …
Number of citations: 33 link.springer.com
J Harmatha, L Dinan, R Lafont - Insect Biochemistry and molecular biology, 2002 - Elsevier
… =2.1×10 −7 M ) and 57-fold higher than that of podecdysone B (10; EC 50 =1.2×10 −5 M ). … This may explain why the activity of podecdysone B (10) is so low, but also makes the rather …
Number of citations: 49 www.sciencedirect.com
Z Saatov, BZ Usmanov, NK Abubakirov - Chemistry of Natural …, 1979 - Springer
… in the literature, podecdysone B, found in Podacarpus elatus [… (the PMR spectra of podecdysone B and of ecdysterone were … the stipulation that in podecdysone B the downfield shift …
Number of citations: 4 link.springer.com
RG Savchenko, VN Odinokov - Steroids, 2012 - Elsevier
… diacetonide 1 or 20,22-acetonide 2 in chloroform over Pd/C gave podecdysone B 20,22-acetonide 3, which was hydrolyzed to a phytoecdysteroid podecdysone B 4 (Scheme 1) [6]. …
Number of citations: 10 www.sciencedirect.com
L Dinan - Studies in Natural Products Chemistry, 2003 - Elsevier
The purposes of this review are i) to provide a compilation of the biological activity data for insect steroid hormones (ecdysteroids) and ii) to summarise the findings concerning their …
Number of citations: 62 www.sciencedirect.com
VN Odinokov, IV Galyautdinov, DV Nedopekin… - Russ. J. Org. Chem, 2003
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.